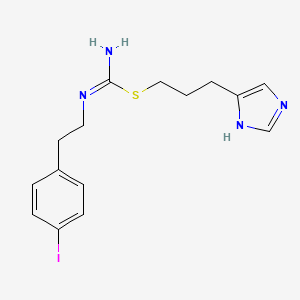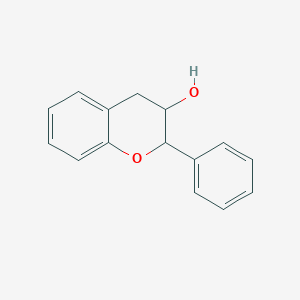
Flavan-3-ol
説明
Favan-3-ol is a hydroxyflavonoid.
科学的研究の応用
Bioavailability and Health Benefits
Flavan-3-ols, found in tea, cocoa, grapes, and apples, play a role in health protection. The bioavailability of these compounds depends on factors like food matrices and processing, which influence absorption efficiency and bioactivity. This understanding aids in designing functional products with potential health benefits (Neilson & Ferruzzi, 2011).
Ecological Role in Plants
In plants like Norway spruce, flavan-3-ols act as antifungal defense compounds. These compounds, including catechin and epicatechin, are produced in response to fungal infection, suggesting their ecological significance in plant defense mechanisms (Hammerbacher et al., 2014).
Role in Food Functionality and Health
Flavan-3-ols contribute to the quality and functionality of foods, influencing properties like astringency, bitterness, and oxidative stability. They exhibit various health benefits, acting as antioxidants, anticarcinogens, and neuroprotective agents (Aron & Kennedy, 2008).
Synthetic Approaches for Chiral Flavan-3-ols
Research on synthesizing chiral flavan-3-ols has increased due to their biological activities. Various approaches, like Sharpless asymmetric epoxidation, facilitate the production of these compounds, which are widely present in plants (Yang et al., 2018).
Comparative Metabolism in Humans
Flavan-3-ols, when ingested, undergo metabolism producing various metabolites. The metabolic fate varies with the compound's structure and its degree of polymerization, influencing health effects. Understanding these processes is crucial for evaluating their health benefits (Wiese et al., 2015).
Blood Pressure and Cardiovascular Health
Flavan-3-ols intake is associated with lower blood pressure and reduced cardiovascular disease risk. Their intake, comparable to a Mediterranean diet or moderate salt reduction, suggests a role in maintaining cardiovascular health (Ottaviani et al., 2020).
Structure-Activity Relationship in Cancer
Flavan-3-ols, like epigallocatechin gallate and catechin, show antiproliferative effects in cancer cells. Their structure influences their bioactivity, with galloylated catechins exhibiting stronger antiproliferative and apoptotic effects, indicating potential as therapeutic agents (Braicu et al., 2011).
Microbial Metabolism and Health Effects
The microbial metabolism of flavan-3-ols in the colon produces metabolites with varied health benefits. Understanding these microbial metabolites is essential to evaluate the full spectrum of health effects attributed to flavan-3-ols (Campos et al., 2019).
Metabolic Syndrome Risk Factors
Flavan 3-ols, present in plant foods like chocolate, have been linked to reduced risk factors for metabolic syndrome. They contribute to cardiovascular disease risk reduction, highlighting their potential in diet-based health management (Osakabe, 2013).
Colonic Metabolism and Bioactivity
The colonic metabolism of flavan-3-ols results in simpler phenolic acids and lactones, largely excreted in urine. The bioactivity of these metabolites, beyond their antioxidant properties, involves interactions with signaling pathways, influencing disease development processes (Monagas et al., 2010).
Antibacterial Effects in Periodontal Diseases
Flavan-3-ols and proanthocyanidins exhibit antibacterial activity against pathogens causing periodontal diseases. Their use in preventing and treating periodontitis is supported by their antimicrobial properties, beneficial for oral health (Nawrot-Hadzik et al., 2020).
Biosynthesis Enhancement in Microorganisms
Engineering microorganisms like Saccharomyces cerevisiae enhances flavan-3-ols biosynthesis. By introducing specific genes, the production of compounds like afzelechin and catechin is increased, offering an efficient production method for these bioactive compounds (Sun et al., 2021).
Genetic Engineering for Stress Tolerance
Overexpression of flavanone 3-hydroxylase in tobacco enhances flavan-3-ols content, conferring tolerance to salt stress and fungal infection. This demonstrates the potential of genetic engineering in improving plant resilience to environmental stressors (Mahajan & Yadav, 2014).
特性
製品名 |
Flavan-3-ol |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
2-phenyl-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2 |
InChIキー |
OEIJRRGCTVHYTH-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |
正規SMILES |
C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |
同義語 |
2H-1-benzopyran-3-ol, 3,4-dihydro-2-phenyl- 3,4-dihydro-2-phenyl-2H-1-benzopyran-3-ol 3-flavan-ol 3-flavanol 3-flavanol (mixed isomers) flavan-3-ol |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-diethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1228403.png)
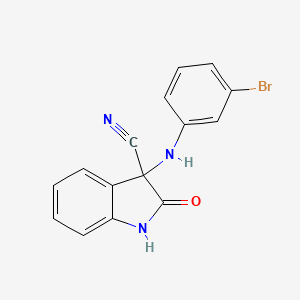
![1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium](/img/structure/B1228410.png)
![2-[2-Hex-1-ynyl-6-(methylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228411.png)
![3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide](/img/structure/B1228413.png)
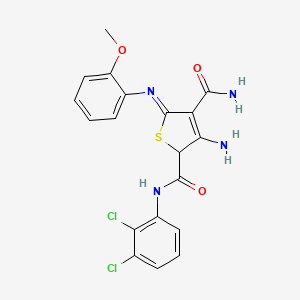
![N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B1228418.png)
![2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid](/img/structure/B1228420.png)
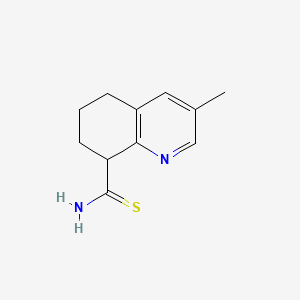

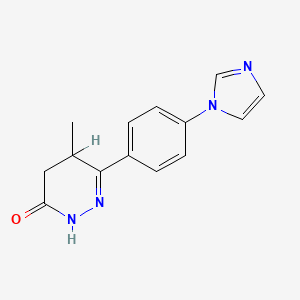

![[(1R,2R,3S,7R,9R,10R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1228428.png)
